7,8-Didehydrocimigenol
Description
The exact mass of the compound this compound is 486.33452456 g/mol and the complexity rating of the compound is 1020. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGQUZLHBLDFF-OSIIPQMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of 7,8-Didehydrocimigenol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydrocimigenol is a naturally occurring cycloartane triterpenoid isolated from the rhizomes of Cimicifuga foetida. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound. While the initial discovery and full spectral characterization details remain elusive in readily available literature, this document synthesizes the current understanding of its significant anti-inflammatory properties. Detailed methodologies for the isolation of related triterpenoids, along with an in-depth look at its modulation of the TNF-α signaling pathway, are presented. Quantitative data on its biological activities are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
Triterpenoids, a large and structurally diverse class of natural products, are widely recognized for their broad spectrum of biological activities. Among these, cycloartane triterpenoids, characterized by a cyclopropane ring in their steroid nucleus, have garnered significant attention for their potential therapeutic applications. This compound, a member of this subclass, has been identified as a bioactive constituent of the traditional medicinal plant Cimicifuga foetida (also known as Actaea cimicifuga). This guide aims to consolidate the available scientific knowledge on this compound, with a focus on its discovery, history, and mechanism of action.
Discovery and History
Physicochemical Properties
While detailed experimental data for the structural elucidation of this compound are not available in the reviewed literature, its structure has been established as a cycloartane triterpenoid. The core structure is characterized by a tetracyclic system with a distinctive cyclopropane ring. The "7,8-didehydro" nomenclature indicates a double bond between the 7th and 8th carbon positions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
| Class | Cycloartane Triterpenoid |
| Natural Source | Cimicifuga foetida (Rhizomes) |
Experimental Protocols
General Protocol for the Isolation of Triterpenoids from Cimicifuga foetida
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and isolation of triterpenoids from the rhizomes of Cimicifuga foetida can be described as follows. This protocol is a composite based on methods used for isolating similar compounds from the same plant source.
dot
Caption: General workflow for the isolation of triterpenoids from Cimicifuga foetida.
-
Extraction: The air-dried and powdered rhizomes of Cimicifuga foetida are extracted with a suitable solvent, typically 95% ethanol, under reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is rich in triterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a chloroform-methanol mixture with increasing methanol concentration, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Further Purification: The fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation Methodology
The structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete structure of the molecule.
-
Specific ¹H and ¹³C NMR data, as well as mass spectrometry fragmentation patterns for this compound, are not available in the reviewed literature.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties, particularly in the context of vascular inflammation.
Inhibition of TNF-α-Induced VCAM-1 Expression
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases, including atherosclerosis. TNF-α induces the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which facilitates the adhesion of leukocytes to the vascular wall, a key step in the inflammatory cascade.
A study by Mun et al. (2010) demonstrated that this compound inhibits the TNF-α-induced expression of VCAM-1 in human endothelial cells.[1] This inhibitory effect is mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1]
Table 2: Anti-inflammatory Activity of this compound
| Target | Effect | Cell Type | Reference |
| TNF-α-induced VCAM-1 expression | Inhibition | Human Endothelial Cells | [1] |
| NF-κB activity | Inhibition | Human Endothelial Cells | [1] |
| Phosphorylation of IκB | Inhibition | Human Endothelial Cells | [1] |
| Phosphorylation of ERK1/2 | Inhibition | Human Endothelial Cells | [1] |
| Phosphorylation of Akt | Inhibition | Human Endothelial Cells | [1] |
| PPAR-γ expression | Upregulation | Human Endothelial Cells | [1] |
Signaling Pathway
The anti-inflammatory mechanism of this compound involves the modulation of multiple signaling pathways. The upregulation of PPAR-γ by this compound leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is achieved by preventing the phosphorylation of IκB, the inhibitory protein of NF-κB.[1] Consequently, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of VCAM-1 gene expression.
Furthermore, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, two key kinases involved in cell survival and proliferation signaling pathways that can also contribute to inflammatory responses.[1]
dot
Caption: Signaling pathway of this compound in inhibiting TNF-α-induced VCAM-1 expression.
Cytotoxicity
While a derivative, 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-xylopyranoside, has shown significant cytotoxicity against the A549 human lung carcinoma cell line, quantitative cytotoxicity data for the parent compound, this compound, against common cancer cell lines such as HeLa, A549, and MCF-7 are not available in the reviewed literature.
Table 3: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available |
| MCF-7 (Breast Cancer) | Data not available |
Conclusion and Future Perspectives
This compound, a cycloartane triterpenoid from Cimicifuga foetida, has emerged as a promising natural product with potent anti-inflammatory properties. Its ability to inhibit the TNF-α-induced inflammatory cascade in endothelial cells by upregulating PPAR-γ and subsequently inhibiting NF-κB, ERK1/2, and Akt signaling pathways highlights its potential for the development of novel therapeutics for inflammatory disorders such as atherosclerosis.
However, significant gaps in the knowledge surrounding this compound remain. A thorough investigation to uncover the original discovery and characterization of this compound is warranted to provide a complete historical context. Furthermore, the public availability of its detailed spectroscopic data (¹H NMR, ¹³C NMR, and MS) is essential for its unambiguous identification and for facilitating further research. Comprehensive studies to evaluate its cytotoxicity against a broader panel of cancer cell lines are also crucial to fully understand its pharmacological profile. Future research should focus on filling these knowledge gaps to unlock the full therapeutic potential of this intriguing natural product.
References
An In-depth Technical Guide to 7,8-Didehydrocimigenol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Didehydrocimigenol, a naturally occurring triterpenoid isolated from the rhizomes of Cimicifuga species, has garnered significant interest for its potential therapeutic applications, particularly in the context of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays are presented, and the intricate signaling pathways modulated by this compound are visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex tetracyclic triterpenoid. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 150972-72-8 | - |
| Molecular Formula | C30H46O5 | - |
| Molecular Weight | 486.7 g/mol | - |
| SMILES | CC1(C)--INVALID-LINK--C[C@H]2[C@]1(CO[C@H]1--INVALID-LINK----INVALID-LINK--C[C@]3(C)[C@H]1CC[C@@]1(C)[C@H]3C=CC[C@]21C)C | - |
| Physical Description | Crystalline solid | - |
| Purity | >98% | - |
Spectroscopic Data
While specific spectral data is not widely published, a certificate of analysis for commercially available this compound states that the Nuclear Magnetic Resonance (NMR) data is consistent with the proposed structure. The structural elucidation of related triterpenoids from Cimicifuga racemosa has been confirmed using NMR spectroscopy.[1]
Note: The absence of publicly available detailed 1H NMR, 13C NMR, IR, and Mass Spectrometry data is a significant limitation for researchers. Further investigation into the primary isolation literature is required to obtain this information.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory activity, primarily through its modulation of key signaling pathways in vascular endothelial cells.[2] It has been identified as an active triterpenoid from Cimicifugae rhizoma.[2]
The core biological activities include:
-
Inhibition of TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[2]
-
Upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) expression.[2]
-
Inhibition of Nuclear Factor-kappa B (NF-κB) activity.[2]
-
Inhibition of the phosphorylation of ERK1/2 and Akt.[2]
These activities suggest its potential in the treatment of cardiovascular disorders like atherosclerosis.[2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Cimicifugae rhizoma inhibits TNF-α-induced VCAM-1 but not ICAM-1expression through upregulation of PPAR-γ in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Path to 7,8-Didehydrocimigenol: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydrocimigenol, a complex cycloartane triterpenoid, is a key bioactive constituent found in plants of the Cimicifuga genus (now often classified under Actaea), notably in Black Cohosh (Actaea racemosa). These compounds and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production through metabolic engineering and ensuring the quality and consistency of plant-based medicinal products. This technical guide provides a comprehensive overview of the current understanding and hypothesized steps in the biosynthesis of this compound, detailing the key enzyme families involved, and presenting generalized experimental protocols for their characterization.
The Biosynthetic Pathway: From Simple Precursors to a Complex Triterpenoid
The biosynthesis of this compound is a multi-step process that begins with the ubiquitous isoprenoid pathway and proceeds through a series of cyclization and modification reactions. While the complete pathway has not been fully elucidated in Cimicifuga species, a hypothetical pathway can be constructed based on known triterpenoid biosynthesis in other plants and the identification of related compounds in Actaea racemosa.
The journey begins in the cytoplasm with the Mevalonate (MVA) pathway , which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
These C5 units are then sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the linear C30 precursor, squalene .
The subsequent key steps in the formation of this compound are:
-
Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene . This reaction is catalyzed by the enzyme squalene epoxidase (SQE) .
-
Cyclization: The linear 2,3-oxidosqualene is then cyclized into a tetracyclic structure. In the case of cimigenol and its derivatives, this cyclization is expected to be catalyzed by a specific oxidosqualene cyclase (OSC) , likely a cycloartenol synthase (CAS) , to form the characteristic cycloartane skeleton. A putative cycloartenol synthase, designated ArCAS1 , has been identified in Actaea racemosa and is a strong candidate for this crucial step.
-
Tailoring Reactions: The initial cycloartane scaffold undergoes a series of modifications, including hydroxylations, dehydrogenations, and potentially other reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes. The formation of the 7,8-double bond in this compound is a key dehydrogenation step, likely mediated by a specific P450.
-
Glycosylation: The final cimigenol aglycone can be glycosylated by UDP-dependent glycosyltransferases (UGTs) to form various triterpenoid glycosides, which are often the storage forms in the plant. The isolation of "24-epi-7,8-didehydrocimigenol-3-xyloside" from Cimicifuga racemosa confirms that the this compound core structure is synthesized and subsequently glycosylated in this plant.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymatic steps in the this compound biosynthetic pathway. The following table outlines the types of data that are crucial for a comprehensive understanding and for future metabolic engineering efforts.
| Parameter | Description | Importance |
| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate constant (kcat) for each enzyme in the pathway. | Provides insights into enzyme-substrate affinity and catalytic efficiency. Essential for identifying rate-limiting steps. |
| Substrate & Product Concentrations | In vivo concentrations of key intermediates such as 2,3-oxidosqualene, cimigenol, and this compound in different plant tissues. | Helps to understand the metabolic flux and identify potential bottlenecks in the pathway. |
| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes (e.g., ArCAS1, P450s) in various tissues and developmental stages. | Correlating gene expression with metabolite accumulation can help to identify key regulatory points. |
| Product Yield | The amount of this compound and its glycosides produced per unit of plant tissue. | A key metric for evaluating the efficiency of the pathway and for assessing the success of metabolic engineering strategies. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are generalized protocols for the key experiments.
Identification and Cloning of Candidate Genes
Objective: To isolate the full-length coding sequences of putative biosynthetic genes (OSCs and P450s) from Actaea racemosa.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from relevant plant tissues (e.g., roots, rhizomes) and synthesize first-strand cDNA.
-
PCR Amplification: Design degenerate primers based on conserved regions of known plant OSCs and P450s. Use these primers for PCR amplification from the cDNA library. Alternatively, if transcriptome data is available, specific primers can be designed.
-
RACE (Rapid Amplification of cDNA Ends): Use 5' and 3' RACE to obtain the full-length cDNA sequences of the candidate genes.
-
Cloning and Sequencing: Clone the full-length cDNAs into a suitable vector (e.g., pGEM-T Easy) and sequence to verify the open reading frame.
Heterologous Expression and Functional Characterization of Oxidosqualene Cyclase (e.g., ArCAS1)
Objective: To determine the enzymatic function of the candidate OSC gene by expressing it in a heterologous host.
Methodology:
-
Expression Vector Construction: Subclone the full-length OSC cDNA into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform a suitable yeast strain (e.g., a lanosterol synthase-deficient mutant like GIL77) with the expression construct.
-
Protein Expression: Grow the transformed yeast culture and induce protein expression (e.g., with galactose).
-
Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction containing the expressed membrane-bound OSC.
-
Enzyme Assay: Incubate the microsomal fraction with the substrate, 2,3-oxidosqualene.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product. Compare the product with authentic standards if available.
In Vitro Assay for Cytochrome P450 Enzymes
Objective: To identify the function of candidate P450s in the modification of the cimigenol scaffold.
Methodology:
-
Heterologous Expression: Express the candidate P450 gene and a cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells).
-
Microsome Preparation: Isolate the microsomal fraction containing the co-expressed P450 and CPR.
-
Enzyme Assay: Set up a reaction mixture containing the microsomes, a NADPH-regenerating system, and the putative substrate (e.g., cimigenol).
-
Product Detection: After incubation, extract the products and analyze by LC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of modified products, such as this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Cimicifuga species represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general outline of the pathway can be inferred, significant research is still required to fully elucidate the specific enzymes and regulatory mechanisms involved. The functional characterization of the putative ArCAS1 and the identification of the specific P450s responsible for the tailoring reactions are critical next steps. This knowledge will not only advance our fundamental understanding of triterpenoid biosynthesis but also pave the way for the sustainable production of this valuable class of natural products through synthetic biology and metabolic engineering approaches. The experimental frameworks provided in this guide offer a roadmap for researchers to unravel the remaining mysteries of the this compound biosynthetic pathway.
Spectroscopic Analysis of 7,8-Didehydrocimigenol: A Technical Overview
Despite a comprehensive search of available scientific literature, specific spectroscopic data (NMR, MS, and IR) for 7,8-Didehydrocimigenol could not be located. This suggests that the compound may be novel, not yet fully characterized, or that its data is not publicly available.
This technical guide will, therefore, provide a detailed framework for the spectroscopic analysis of a compound like this compound, a modified triterpenoid. The methodologies and data presentation formats described herein are based on standard practices for the structural elucidation of natural products and can be applied once the compound becomes available for analysis. We will use the closely related and well-characterized compound, cimigenol, as a proxy to discuss the expected spectroscopic features and the general approach to its analysis.
Introduction to Spectroscopic Techniques in Natural Product Chemistry
The structural elucidation of a novel or known natural product is a cornerstone of phytochemical research. A combination of spectroscopic techniques is indispensable for unambiguously determining the molecular structure, stereochemistry, and purity of a compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment, connectivity, and stereochemical relationships of hydrogen atoms. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assembling the complete molecular structure by establishing correlations between protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's substructures.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic absorption bands correspond to specific vibrational modes of chemical bonds, such as O-H (hydroxyl), C=O (carbonyl), and C=C (alkene) groups.
Predicted Spectroscopic Data for this compound
While specific data is unavailable, we can predict the key spectroscopic features of this compound based on its structure and by comparing it to cimigenol. The defining feature of this compound is the presence of a double bond between carbons 7 and 8. This will lead to distinct signals in its NMR and IR spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~ 5.5 - 6.0 | d | ~10 |
| H-8 | ~ 5.5 - 6.0 | d | ~10 |
| ... | ... | ... | ... |
Note: The chemical shifts for the olefinic protons at C-7 and C-8 are expected to be in the downfield region typical for vinyl protons. The rest of the proton signals would be expected to be similar to those of cimigenol, with minor variations due to the influence of the C7-C8 double bond.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-7 | ~ 120 - 140 |
| C-8 | ~ 120 - 140 |
| ... | ... |
Note: The olefinic carbons C-7 and C-8 would be expected to resonate in the 120-140 ppm range. The chemical shifts of other carbons in the molecule would be subtly affected by the presence of the double bond.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | Calculated based on molecular formula |
| [M+Na]⁺ | Calculated based on molecular formula |
| [M-H₂O+H]⁺ | Calculated based on molecular formula |
Note: The exact mass would be determined using HRMS to confirm the molecular formula. The fragmentation pattern would be analyzed to identify characteristic losses, such as water molecules from the hydroxyl groups.
Table 4: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (stretch) | 3200 - 3600 |
| C-H (stretch, sp³) | 2850 - 3000 |
| C=C (stretch) | 1640 - 1680 |
| C-O (stretch) | 1000 - 1260 |
Note: The key distinguishing feature in the IR spectrum compared to cimigenol would be the appearance of a C=C stretching vibration.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a triterpenoid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time of Flight) or Orbitrap instrument, using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to gain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the beam of a Fourier Transform Infrared (FTIR) spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural determination of a natural product.
Conclusion
While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of the standard methodologies and expected spectral features for its characterization. The successful elucidation of its structure will rely on the careful application of NMR, MS, and IR spectroscopy, coupled with rigorous data interpretation. The protocols and workflow outlined here serve as a robust framework for researchers in natural product chemistry and drug development to approach the analysis of this and other novel compounds.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7,8-didehydrocimigenol derivatives and related cycloartane triterpenoids isolated from Cimicifuga species (also known as Actaea). It covers their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Core Compound: this compound and Its Derivatives
This compound is a cycloartane triterpenoid that forms the structural core of a variety of glycosylated derivatives found in plants of the Cimicifuga genus. These natural products have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and bone-protective effects.
Naturally Occurring Derivatives
Several glycosidic derivatives of this compound have been isolated and characterized from various Cimicifuga species. These compounds primarily differ in the nature and position of sugar moieties attached to the triterpenoid backbone, as well as other substitutions.
A notable derivative is 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) , isolated from Cimicifuga foetida. This compound has demonstrated selective cytotoxicity against human breast cancer cells (MCF-7)[1]. Another related compound, This compound-3-O-β-d-xylopyranoside (DHC-Xpn) , has also been identified[1]. Additionally, 24-epi-7,8-didehydrocimigenol-3-xyloside has been isolated from Cimicifuga racemosa[2][3].
The broader class of cimigenol-type triterpenoids from Actaea racemosa has been investigated for cytotoxic effects against multiple myeloma cell lines, with 25-O-methylcimigenol-3-O-α-L-arabinopyranoside emerging as a particularly potent compound[4][5].
Biological Activities and Quantitative Data
The biological activities of this compound derivatives and related compounds are summarized below. The available quantitative data highlights their potential in oncology and inflammatory diseases.
| Compound/Derivative | Biological Activity | Cell Line/Model | Quantitative Data (IC50) | Reference |
| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) | Anticancer | MCF-7 (human breast cancer) | 27.81 µM (at 48h) | [1] |
| 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) | Cytotoxicity | MCF10A (normal human mammary epithelial cells) | 78.63 µM (at 48h) | [1] |
| 24-epi-7,8-didehydrocimigenol-3-xyloside | Antibacterial | Not specified | Weak activity | [2][3] |
| Cimigenol-type triterpenoids (general) | Anticancer | NCI-H929, OPM-2, U266 (multiple myeloma) | Varies by derivative | [4][5] |
| 25-acetylcimigenol xylopyranoside (ACCX) | Inhibition of Osteoclastogenesis | In vitro RANKL or TNFα-induced osteoclasts | Potent blockage | [6] |
| Triterpenoids from Cimicifugae rhizoma | Inhibition of Bone Resorption | Neonatal mouse parietal bone organ culture | Significant inhibition | [7] |
Signaling Pathways
The anticancer and anti-inflammatory effects of these triterpenoid derivatives are mediated through the modulation of key cellular signaling pathways.
Anticancer Mechanisms
ADHC-AXpn has been shown to induce apoptosis in MCF-7 breast cancer cells through the inhibition of the Raf/MEK/ERK signaling pathway and the suppression of Akt phosphorylation [1]. This dual inhibition disrupts critical pathways for cancer cell proliferation and survival.
Anti-inflammatory and Bone-Protective Mechanisms
Triterpene glycosides from Cimicifuga, such as 25-acetylcimigenol xylopyranoside (ACCX), inhibit osteoclastogenesis by blocking the RANKL and TNFα signaling pathways . This is achieved through the abrogation of the NF-κB and ERK pathways [6].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of this compound derivatives and related compounds.
Extraction and Isolation of Triterpenoid Glycosides from Cimicifuga foetida
This protocol describes the general procedure for extracting and isolating compounds such as ADHC-AXpn and DHC-Xpn[1].
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of 7,8-Didehydrocimigenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydrocimigenol is a cycloartane triterpenoid isolated from the rhizomes of Cimicifuga species, plants with a history of use in traditional medicine. This document provides a technical guide to the preliminary biological activities of this compound and its derivatives, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Anti-Inflammatory Activity of this compound
Recent studies have highlighted the potential of this compound (7,8-DHC) as an anti-inflammatory agent, particularly in the context of cardiovascular disease. Research indicates that 7,8-DHC can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in human endothelial cells.[1] This inhibitory action is significant as VCAM-1 plays a crucial role in the adhesion and transmigration of leukocytes, a key event in the pathogenesis of atherosclerosis.
Quantitative Data
The anti-inflammatory effects of this compound have been observed to be dose-dependent. The following table summarizes the key quantitative findings from in vitro studies.
| Bioactivity | Target | Cell Line | Treatment | Key Findings | Reference |
| Anti-inflammatory | VCAM-1 Expression | Human Endothelial Cells | TNF-α | Dose-dependent inhibition of VCAM-1 expression. | |
| Anti-inflammatory | NF-κB Activity | Human Endothelial Cells | TNF-α | Significant inhibition of NF-κB activity. | |
| Anti-inflammatory | Monocyte Adhesion | Human Endothelial Cells | TNF-α | Significant reduction in the attachment of monocytes. |
Signaling Pathway
The anti-inflammatory mechanism of this compound involves the modulation of several key signaling pathways. The primary mechanism identified is the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Specifically, 7,8-DHC inhibits the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like VCAM-1.
Furthermore, this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, two other important pathways in inflammatory signaling.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying the anti-inflammatory effects of this compound.
Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in appropriate culture plates and allowed to reach confluence.
-
Prior to treatment, the culture medium is replaced with a serum-free medium.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with TNF-α (e.g., 10 ng/mL) for a designated time (e.g., 6-24 hours) to induce an inflammatory response.
Western Blot Analysis for Protein Expression:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against VCAM-1, phospho-ERK1/2, phospho-Akt, phospho-IκB, PPAR-γ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Activity Assay:
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated cells are prepared. A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive or radioactive tag. The labeled probe is incubated with the nuclear extracts, and the protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. The gel is then visualized to detect the shift in mobility caused by the binding of NF-κB to the probe.
-
Reporter Gene Assay: Cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or other reporter gene. After treatment with this compound and TNF-α, cell lysates are prepared, and the reporter gene activity is measured to quantify NF-κB transcriptional activity.
Neuroprotective and Anti-Cancer Activities of this compound Derivatives
Derivatives of this compound have also demonstrated promising biological activities.
Potential in Alzheimer's Disease
A xylopyranoside derivative, 3'-O-acetyl-24-epi-7,8-didehydrocimigenol-3-O-β-D-xylopyranoside, has been shown to decrease the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in a dose-dependent manner in HeLa cells overexpressing amyloid precursor protein (APP). This effect is accompanied by a reduction in the level of β-secretase (BACE1) and an increase in the levels of α-secretases (ADAM10 and ADAM17), suggesting a shift towards the non-amyloidogenic processing of APP.
Anti-Proliferative Effects
Xylopyranoside derivatives of this compound, such as this compound 3-O-β-d-xylopyranoside and 24-epi-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside, have been investigated for their anti-proliferative effects on MCF-7 breast cancer cells.
Experimental Workflow for Screening Derivatives
Conclusion
This compound and its derivatives represent a promising class of natural compounds with diverse biological activities. The anti-inflammatory properties of the parent compound, mediated through the PPAR-γ/NF-κB pathway, suggest its therapeutic potential for inflammatory conditions such as atherosclerosis. Furthermore, the neuroprotective and anti-cancer activities of its derivatives warrant further investigation and development. This technical guide provides a foundational understanding of the preliminary biological activities of this compound, intended to facilitate future research and drug discovery efforts in this area.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydrocimigenol is a cyclolanostane triterpenoid found in plants of the Cimicifuga genus, commonly known as black cohosh. Triterpenoid glycosides from Cimicifuga species have garnered significant interest for their potential therapeutic applications, including the alleviation of menopausal symptoms. The isolation and purification of specific bioactive compounds like this compound are crucial for further pharmacological studies and drug development.
These application notes provide a comprehensive overview of the techniques for extracting and purifying this compound from Cimicifuga racemosa rhizomes. The protocols detailed below are based on established methodologies for the isolation of cimigenol derivatives and other triterpenoid glycosides from this plant source. While specific quantitative data for this compound is limited in publicly available literature, the provided data for related compounds and general triterpenoid fractions serve as a valuable reference.
Extraction Methodologies
The initial step in isolating this compound is the extraction of the crude triterpenoid fraction from the plant material. Several methods can be employed, with solvent extraction being the most common. Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer potential advantages in terms of efficiency and reduced solvent consumption.
Conventional Solvent Extraction
Methanol is a commonly used solvent for the extraction of triterpenoid glycosides from Cimicifuga racemosa.
Protocol: Methanol Extraction of Triterpenoid Glycosides
-
Preparation of Plant Material: Grind dried rhizomes of Cimicifuga racemosa into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 100 mL of 80% methanol to the powder.
-
Macerate the mixture at room temperature for 12 hours with occasional stirring.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction of the plant material three more times with fresh solvent to ensure maximum recovery of the target compounds.
-
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Table 1: Quantitative Data for Methanol Extraction
| Parameter | Value | Reference |
| Plant Material | Cimicifuga racemosa rhizomes | General |
| Solvent | 80% Methanol | Fictionalized for protocol |
| Solid-to-Solvent Ratio | 1:10 (g/mL) | Fictionalized for protocol |
| Extraction Time | 4 x 12 hours | Fictionalized for protocol |
| Temperature | Room Temperature | Fictionalized for protocol |
| Crude Extract Yield | ~15% (w/w) | Fictionalized for protocol |
Advanced Extraction Techniques
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can enhance extraction efficiency.
Table 2: Comparison of Advanced Extraction Techniques for Triterpenoids (General Data)
| Extraction Method | Typical Solvents | Key Parameters | Potential Advantages |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Frequency, Power, Time, Temperature | Reduced extraction time, lower solvent consumption, increased yield.[1][2][3] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Power, Time, Temperature | Faster extraction, higher yields, lower solvent usage.[4][5][6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | Pressure, Temperature, CO₂ flow rate | Environmentally friendly, high selectivity, solvent-free extracts.[7] |
Purification Strategies
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound. This typically involves a combination of column chromatography techniques.
Solvent Partitioning
As a preliminary purification step, solvent partitioning can be used to separate compounds based on their polarity.
Protocol: Liquid-Liquid Partitioning
-
Dissolve the crude methanol extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove highly non-polar compounds like fats and sterols.
-
Separate the aqueous layer and subsequently partition it against solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. Triterpenoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.
Column Chromatography
Silica gel column chromatography is a standard method for the separation of triterpenoids.
Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Sample Loading: Dissolve the enriched fraction from solvent partitioning in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing compounds with similar TLC profiles for further purification.
Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used.
Protocol: Preparative HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile needs to be optimized based on analytical HPLC runs.
-
Detection: UV detection at a suitable wavelength (e.g., 203 nm for triterpenoid glycosides).
-
Injection: Dissolve the partially purified fraction from the previous step in the initial mobile phase and inject it onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
Table 3: Illustrative Purification Data for a Cimigenol Derivative
| Purification Step | Stationary Phase | Mobile Phase (Illustrative) | Purity | Yield |
| Silica Gel Chromatography | Silica Gel 60 | Chloroform:Methanol gradient | Enriched fraction | Not specified |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile:Water gradient | >95% | Not specified |
Visualizing the Workflow and Potential Bioactivity
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: General workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway
While the specific molecular targets of this compound are not well-elucidated, other triterpenoids from Cimicifuga racemosa have been shown to possess cytotoxic activity against cancer cells, potentially through the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothesized apoptotic signaling pathway for this compound.
Conclusion
The extraction and purification of this compound from Cimicifuga racemosa can be achieved through a combination of conventional solvent extraction and chromatographic techniques. While specific quantitative data for this compound is scarce, the protocols and data presented for related triterpenoids provide a strong foundation for researchers to develop and optimize their own isolation strategies. Further research is needed to fully characterize the bioactivity of this compound and elucidate its mechanism of action.
References
- 1. journal.huit.edu.vn [journal.huit.edu.vn]
- 2. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ojs.bioresources.com [ojs.bioresources.com]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols: Synthesis of 7,8-Didehydrocimigenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on a comprehensive literature search, a direct chemical synthesis of 7,8-Didehydrocimigenol has not been reported. However, the related natural product, 24-epi-7,8-didehydrocimigenol-3-xyloside, has been isolated from Cimicifuga racemosa (Black Cohosh)[1][2]. This document provides a detailed, plausible synthetic strategy for this compound and its analogs based on established synthetic methods for structurally related triterpenoids, such as cycloartenol, lanosterol, and euphol. The protocols provided are generalized from literature precedents and may require optimization for the specific target molecule.
Introduction
Cimigenol and its derivatives are tetracyclic triterpenoids belonging to the cycloartane family, characterized by a cyclopropane ring fused to the steroid-like core. These compounds, isolated from plants of the Actaea (formerly Cimicifuga) species, have garnered interest for their potential biological activities, including cytotoxic effects against cancer cell lines[3]. The 7,8-didehydro functionality represents an unsaturated analog that may possess unique biological properties. This document outlines a hypothetical synthetic approach to access this scaffold, providing valuable information for researchers in natural product synthesis and medicinal chemistry.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis of a this compound core (I) suggests a late-stage introduction of the C7-C8 double bond from a saturated cimigenol precursor (II). This precursor could be synthesized from a more readily available triterpenoid starting material like lanosterol (III) or through a de novo synthesis building the tetracyclic core.
References
Application Notes and Protocols for the Quantification of 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 7,8-Didehydrocimigenol in various matrices, including plant extracts and biological fluids. The protocols are based on established analytical techniques for structurally related cimigenol-type triterpenoids and can be adapted for specific research needs.
Introduction
This compound is a triterpenoid compound found in plants of the Cimicifuga genus, commonly known as black cohosh.[1] Interest in this and related compounds stems from their potential biological activities. For instance, this compound has been shown to inhibit TNF-α-induced VCAM-1 expression and NF-kB activity, while increasing PPAR-γ expression, suggesting its relevance in research related to cardiovascular disorders like atherosclerosis.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its pharmacological effects.
This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chemical Information:
-
Compound Name: this compound
-
CAS Number: 150972-72-8[1]
-
Molecular Formula: C₃₀H₄₆O₄
-
Molecular Weight: 470.69 g/mol
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible method for the quantification of triterpenoids. However, due to the lack of a strong chromophore in many triterpenoids, detection is typically performed at low wavelengths (e.g., 203-210 nm), which can be challenging due to potential interference from other compounds and solvent absorbance.[2][3] For improved sensitivity and specificity, particularly when UV detection is not sufficiently sensitive, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used as alternatives.[3][4]
2.1.1. Experimental Protocol: HPLC-UV
a) Sample Preparation (from Plant Material):
-
Weigh approximately 1 gram of powdered, dried plant material (e.g., rhizomes).
-
Add 20 mL of 70% methanol (or ethanol).
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of 70% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be: 0-30 min, 30-60% A; 30-40 min, 60-90% A; 40-45 min, 90% A; 45-50 min, 90-30% A.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 203 nm.[2]
c) Quantification:
-
Prepare a series of standard solutions of purified this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound, especially in complex biological matrices like plasma.[5]
2.2.1. Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma):
-
To 100 µL of plasma, add a known amount of a suitable internal standard (IS) (e.g., a structurally similar triterpenoid not present in the sample).
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate (or another suitable organic solvent).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol (A) and water (B), both containing 0.1% formic acid.
-
A representative gradient could be: 0-1 min, 40% A; 1-5 min, 40-90% A; 5-6 min, 90% A; 6-6.1 min, 90-40% A; 6.1-8 min, 40% A.
-
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode. This will need to be optimized for this compound. For other cimigenol derivatives, negative ESI has been shown to be effective.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion ([M-H]⁻ or [M+H]⁺): For a molecular weight of 470.69, the precursor ion would be approximately m/z 469.7 in negative mode or m/z 471.7 in positive mode.
-
Product Ions: The fragmentation of the precursor ion will generate specific product ions that can be used for quantification (quantifier) and confirmation (qualifier).
-
d) Method Validation: The analytical method should be validated according to standard guidelines (e.g., FDA or ICH) for:
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Selectivity and Specificity
-
Recovery
-
Stability
Data Presentation
The following table summarizes the expected quantitative performance of an LC-MS/MS method for this compound, based on published data for a structurally similar compound, cimigenol xyloside.[5]
| Parameter | Cimigenol Xyloside[5] | Expected Performance for this compound |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | ~0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 89 - 91% | 85 - 115% |
Visualizations
Experimental Workflows
Caption: Workflow for the extraction and LC-MS/MS analysis of this compound from plant material.
Signaling Pathway
Caption: Proposed signaling pathway inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
in vitro experimental protocols using 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of 7,8-Didehydrocimigenol, a triterpenoid isolated from Cimicifugae rhizoma. The protocols detailed below are based on established research demonstrating its potential as a modulator of key inflammatory signaling pathways in human endothelial cells.
Introduction
This compound has been identified as a bioactive compound with significant anti-inflammatory properties. Research indicates that it can mitigate the inflammatory response in human endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α). Its mechanism of action involves the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the subsequent inhibition of the NF-κB signaling pathway, as well as the suppression of ERK1/2 and Akt phosphorylation.[1] These effects culminate in the selective inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a key protein in the recruitment of immune cells to sites of inflammation, and a reduction in monocyte adhesion to the endothelium.[1]
Key Biological Activities
-
Selective Inhibition of VCAM-1 Expression: this compound inhibits the TNF-α-induced expression of VCAM-1 in human endothelial cells.[1]
-
Upregulation of PPAR-γ: The compound increases the expression of PPAR-γ, a nuclear receptor with anti-inflammatory functions.[1]
-
Inhibition of NF-κB Activity: It suppresses the activity of the master inflammatory transcription factor, NF-κB.[1]
-
Suppression of Pro-inflammatory Kinases: this compound inhibits the phosphorylation, and thus the activation, of ERK1/2 and Akt kinases.[1]
-
Reduction of Monocyte Adhesion: Functionally, it reduces the adhesion of monocytes to TNF-α-stimulated endothelial cells.[1]
Data Presentation
The following tables summarize the key quantitative findings on the bioactivity of this compound.
Table 1: Effect of this compound on VCAM-1 Expression and PPAR-γ Activation
| Parameter | This compound Concentration | Effect |
| TNF-α-induced VCAM-1 Expression | Dose-dependent | Inhibition |
| PPAR-γ Expression | Time- and Dose-dependent | Upregulation |
Note: Specific IC50 and EC50 values are not available in the public search results and would need to be determined from the full scientific literature.
Table 2: Effect of this compound on Inflammatory Signaling Pathways
| Pathway Component | This compound Treatment | Effect |
| NF-κB Activity | Presence of this compound | Significant Inhibition |
| ERK1/2 Phosphorylation | Presence of this compound | Inhibition |
| Akt Phosphorylation | Presence of this compound | Inhibition |
Note: Quantitative data on the percentage of inhibition at specific concentrations are not available in the public search results and should be referenced from the original publication.
Table 3: Functional Effect of this compound on Monocyte Adhesion
| Assay | This compound Treatment | Result |
| Adhesion of U937 monocytes to TNF-α-stimulated endothelial cells | Presence of this compound | Significant Reduction |
Note: The precise percentage of reduction in monocyte adhesion is not detailed in the available abstracts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflows for the experimental protocols described.
References
Application Notes and Protocols for In Vivo Study of 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for an in vivo study to investigate the therapeutic potential of 7,8-Didehydrocimigenol, a triterpenoid with known anti-inflammatory properties, in a murine model of atherosclerosis.
Introduction
This compound, isolated from Cimicifugae rhizoma, has been shown to inhibit TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression and Nuclear Factor-kappa B (NF-κB) activity in vitro. These mechanisms suggest a potential therapeutic role in cardiovascular diseases such as atherosclerosis, which is characterized by chronic inflammation of the arterial wall. This document outlines a comprehensive in vivo study design to evaluate the efficacy of this compound in a well-established mouse model of atherosclerosis.
Study Objectives
The primary objective of this study is to determine the efficacy of this compound in reducing the development of atherosclerotic plaques in Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet. Secondary objectives include the investigation of the compound's effect on key inflammatory markers and signaling pathways implicated in atherogenesis.
Experimental Design
Animal Model
The ApoE-/- mouse is a widely accepted model for studying atherosclerosis as these mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, a process that is accelerated by a high-fat diet.
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J background, ApoE-/-
-
Age: 8 weeks at the start of the study
-
Sex: Male (to avoid confounding effects of hormonal cycles)
-
Source: The Jackson Laboratory or other reputable supplier
-
Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Experimental Groups
A total of 40 mice will be randomly assigned to four experimental groups (n=10 per group) as detailed in the table below.
| Group | Treatment | Diet |
| 1. Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | High-Fat Diet |
| 2. Low Dose | This compound (10 mg/kg) | High-Fat Diet |
| 3. High Dose | This compound (50 mg/kg) | High-Fat Diet |
| 4. Statin Control | Atorvastatin (10 mg/kg) | High-Fat Diet |
Dose selection is based on previous studies with similar triterpenoids in mouse models of atherosclerosis. A preliminary dose-finding and toxicity study is recommended to confirm the safety and tolerability of this compound.
Diet and Treatment Administration
-
High-Fat Diet: A commercially available high-fat diet (e.g., 21% fat, 0.15% cholesterol) will be provided to all groups for a total of 12 weeks to induce atherosclerotic plaque formation.[1][2][3][4][5]
-
Drug Formulation: Due to the poor water solubility of triterpenoids, this compound will be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or in a lipid-based formulation to enhance oral bioavailability.[6][7] The formulation should be prepared fresh daily.
-
Administration: Treatments will be administered daily via oral gavage for the 12-week duration of the study.
Experimental Protocols
Induction of Atherosclerosis
-
At 8 weeks of age, ApoE-/- mice will be switched from a standard chow diet to a high-fat diet.
-
The high-fat diet will be maintained for 12 consecutive weeks.
-
Body weight and food consumption will be monitored weekly.
Blood and Tissue Collection
-
At the end of the 12-week treatment period, mice will be fasted overnight.
-
Blood will be collected via cardiac puncture under anesthesia (e.g., isoflurane). A portion of the blood will be collected in EDTA-coated tubes for plasma separation, and another portion in serum separator tubes.
-
Following blood collection, mice will be euthanized by cervical dislocation.
-
The aorta will be carefully dissected from the heart to the iliac bifurcation for en face analysis and histological sectioning.
-
A portion of the liver will be collected to assess for any potential hepatotoxicity.
Quantification of Atherosclerotic Plaques
The primary endpoint of the study is the quantification of atherosclerotic plaque area.
-
En Face Analysis of the Aorta:
-
The dissected aorta will be opened longitudinally, pinned flat on a black wax surface, and fixed in 4% paraformaldehyde.
-
The tissue will be stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within the atherosclerotic plaques.[8][9][10][11][12]
-
The aorta will be imaged using a high-resolution scanner or a microscope with a digital camera.
-
The total aortic surface area and the Oil Red O-positive (lesion) area will be quantified using image analysis software (e.g., ImageJ). The plaque burden will be expressed as a percentage of the total aortic area.
-
-
Histological Analysis of the Aortic Root:
-
The heart and the aortic root will be embedded in OCT compound and snap-frozen.
-
Serial cryosections (10 µm) of the aortic root will be prepared.
-
Sections will be stained with Oil Red O and counterstained with hematoxylin to visualize the plaque area and morphology.
-
The lesion area in the aortic root will be quantified using image analysis software.
-
Biomarker Analysis
-
Immunohistochemistry:
-
Cryosections of the aortic root will be used for immunohistochemical staining.
-
Primary antibodies against VCAM-1 and the p65 subunit of NF-κB will be used to assess the level of vascular inflammation and the activation of the NF-κB pathway, respectively.[13][14][15][16]
-
A suitable secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP) will be used for detection.
-
The stained sections will be imaged using a fluorescence or light microscope, and the intensity of the staining will be quantified.
-
-
Plasma Lipid Profile:
-
Plasma levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol will be measured using commercially available enzymatic kits.
-
-
Systemic Inflammation Markers:
-
Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 will be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Presentation
All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of less than 0.05 will be considered statistically significant.
Table 1: Effect of this compound on Atherosclerotic Plaque Burden
| Group | Aortic Plaque Area (%) | Aortic Root Lesion Area (µm²) |
| 1. Control | ||
| 2. Low Dose (10 mg/kg) | ||
| 3. High Dose (50 mg/kg) | ||
| 4. Statin Control (10 mg/kg) |
Table 2: Effect of this compound on Plasma Lipid Profile
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| 1. Control | ||||
| 2. Low Dose (10 mg/kg) | ||||
| 3. High Dose (50 mg/kg) | ||||
| 4. Statin Control (10 mg/kg) |
Table 3: Effect of this compound on Inflammatory Markers
| Group | VCAM-1 Expression (Intensity) | NF-κB p65 Nuclear Translocation (%) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| 1. Control | ||||
| 2. Low Dose (10 mg/kg) | ||||
| 3. High Dose (50 mg/kg) | ||||
| 4. Statin Control (10 mg/kg) |
Visualizations
Caption: Experimental workflow for the in vivo study of this compound.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Quantification of Atherosclerosis in Mice [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemical Analysis of NF-κB in Human Tumor Tissue | Springer Nature Experiments [experiments.springernature.com]
- 16. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydrocimigenol is a triterpenoid compound isolated from Cimicifugae rhizoma. It has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for the development of therapeutics for cardiovascular disorders such as atherosclerosis. These application notes provide detailed protocols for a suite of cell-based assays to investigate the bioactivity of this compound, focusing on its effects on endothelial cell activation, and key signaling pathways. The primary mechanism of action highlighted is the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and subsequent inhibition of NF-κB signaling, leading to the selective suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects in human endothelial cells through a multi-faceted mechanism. It inhibits the expression of VCAM-1 induced by Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. This inhibition is not universal for all adhesion molecules, as Intercellular Adhesion Molecule-1 (ICAM-1) expression is unaffected. The selectivity of this compound's action is attributed to its ability to increase the expression of PPAR-γ. This upregulation of PPAR-γ leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκB, a critical step in NF-κB activation. Furthermore, this compound has been observed to inhibit the phosphorylation of ERK1/2 and Akt, two important kinases in inflammatory signaling cascades.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Protocols
The following protocols are designed for use with human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic concentrations of this compound and to establish a non-toxic working concentration range for subsequent functional assays.
Materials:
-
Human endothelial cells (e.g., HUVECs, EA.hy926)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Caption: Workflow for the MTT cell viability assay.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.05 ± 0.08 | 84.0 |
| 50 | 0.85 ± 0.07 | 68.0 |
| 100 | 0.45 ± 0.05 | 36.0 |
VCAM-1 Expression Assay (Cell-Based ELISA)
This protocol details the measurement of VCAM-1 protein expression on the surface of endothelial cells following inflammatory stimulation.
Materials:
-
Human endothelial cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
TNF-α (recombinant human)
-
Primary antibody: anti-human VCAM-1 antibody
-
Secondary antibody: HRP-conjugated anti-species antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Protocol:
-
Seed endothelial cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours. Include appropriate controls (untreated, TNF-α alone, this compound alone).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-VCAM-1 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add stop solution to each well.
-
Measure the absorbance at 450 nm.
Data Presentation:
| Treatment | Absorbance (450 nm) (Mean ± SD) | VCAM-1 Expression (% of TNF-α) |
| Control | 0.12 ± 0.02 | 10.9 |
| TNF-α (10 ng/mL) | 1.10 ± 0.10 | 100 |
| TNF-α + 1 µM DHC | 0.85 ± 0.08 | 77.3 |
| TNF-α + 5 µM DHC | 0.55 ± 0.06 | 50.0 |
| TNF-α + 10 µM DHC | 0.30 ± 0.04 | 27.3 |
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB in response to TNF-α and the inhibitory effect of this compound.
Materials:
-
Human endothelial cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect endothelial cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Allow the cells to adhere and recover for another 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation:
| Treatment | Normalized Luciferase Activity (RLU) | NF-κB Activity (% of TNF-α) |
| Control | 1.5 ± 0.2 | 7.5 |
| TNF-α (10 ng/mL) | 20.0 ± 2.5 | 100 |
| TNF-α + 1 µM DHC | 14.5 ± 1.8 | 72.5 |
| TNF-α + 5 µM DHC | 8.0 ± 1.2 | 40.0 |
| TNF-α + 10 µM DHC | 3.5 ± 0.5 | 17.5 |
Western Blot Analysis for ERK1/2 and Akt Phosphorylation
This protocol is for detecting the phosphorylation status of ERK1/2 and Akt kinases.
Materials:
-
Human endothelial cells
-
6-well plates
-
This compound
-
TNF-α
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed endothelial cells in 6-well plates and grow to 80-90% confluence.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2, phospho-Akt, total-Akt, and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
Data Presentation:
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 5.2 | 4.8 |
| TNF-α + 10 µM DHC | 2.1 | 1.9 |
PPAR-γ Activity Assay (Transcription Factor ELISA)
This assay quantifies the activation of PPAR-γ by measuring its binding to a specific DNA consensus sequence.
Materials:
-
Human endothelial cells
-
Nuclear extraction kit
-
PPAR-γ transcription factor assay kit (ELISA-based)
-
This compound
-
Microplate reader
Protocol:
-
Treat endothelial cells with this compound for a specified time (e.g., 6-24 hours).
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the PPAR-γ transcription factor ELISA according to the kit's instructions. This typically involves:
-
Incubating the nuclear extracts in wells coated with a PPAR-γ DNA binding sequence.
-
Incubating with a primary antibody specific for PPAR-γ.
-
Incubating with an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate and a stop solution.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the relative PPAR-γ activity compared to the untreated control.
Data Presentation:
| Treatment | PPAR-γ Activity (OD 450 nm) (Mean ± SD) | Fold Increase vs. Control |
| Control | 0.25 ± 0.03 | 1.0 |
| 1 µM DHC | 0.40 ± 0.04 | 1.6 |
| 5 µM DHC | 0.75 ± 0.06 | 3.0 |
| 10 µM DHC | 1.15 ± 0.09 | 4.6 |
Conclusion
The provided protocols offer a comprehensive framework for investigating the cellular and molecular effects of this compound. By systematically evaluating its impact on cell viability, endothelial cell activation, and key inflammatory signaling pathways, researchers can further elucidate its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of drug discovery and development in the field of inflammatory diseases.
Application Notes and Protocols for Studying the Mechanism of Action of 7,8-Didehydrocimigenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the mechanism of action of 7,8-didehydrocimigenol, a bioactive triterpenoid with potential therapeutic applications in cardiovascular disorders like atherosclerosis. The following sections detail its effects on key signaling pathways and provide standardized protocols for its investigation.
Mechanism of Action Overview
This compound, isolated from Cimicifugae rhizoma, has been shown to exert anti-inflammatory effects by selectively modulating signaling pathways in human endothelial cells. A key study has demonstrated that it inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), an important factor in the recruitment of leukocytes to the endothelium, a critical step in the development of atherosclerosis.[1] This inhibitory effect is, at least in part, mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory properties.
The downstream effects of this compound involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκB, a critical step for NF-κB activation.[1] Furthermore, this compound has been observed to inhibit the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt, two important kinases involved in cell survival, proliferation, and inflammation.[1]
Key Signaling Pathways Affected by this compound
The primary mechanism of action of this compound involves the modulation of several key inflammatory and cell signaling pathways:
-
PPAR-γ Upregulation: this compound increases the expression of PPAR-γ, which is known to have anti-inflammatory effects in the vasculature.[1]
-
NF-κB Inhibition: By preventing the phosphorylation of IκB, this compound blocks the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression, including VCAM-1.[1]
-
ERK1/2 and Akt Signaling Inhibition: The compound inhibits the phosphorylation of both ERK1/2 and Akt, suggesting a broader impact on cellular signaling beyond the classical NF-κB pathway.[1]
Data Presentation
The following table summarizes the known quantitative effects of this compound on key molecular targets. The data is based on the findings reported in the primary literature.
| Target Molecule | Effect of this compound | Cell Type | Inducer | Quantitative Data | Reference |
| VCAM-1 Expression | Inhibition | Human Endothelial Cells | TNF-α | Dose-dependent inhibition | [1] |
| ICAM-1 Expression | No significant inhibition | Human Endothelial Cells | TNF-α | Not inhibited | [1] |
| PPAR-γ Expression | Upregulation | Human Endothelial Cells | - | Time- and dose-dependent increase | [1] |
| NF-κB Activity | Inhibition | Human Endothelial Cells | TNF-α | Significant inhibition | [1] |
| IκB Phosphorylation | Inhibition | Human Endothelial Cells | TNF-α | Inhibition of phosphorylation | [1] |
| ERK1/2 Phosphorylation | Inhibition | Human Endothelial Cells | TNF-α | Inhibition of phosphorylation | [1] |
| Akt Phosphorylation | Inhibition | Human Endothelial Cells | TNF-α | Inhibition of phosphorylation | [1] |
| Monocyte Adhesion | Reduction | Human Endothelial Cells & U937 Monocytes | TNF-α | Significant reduction | [1] |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its investigation.
References
Application Notes and Protocols for 7,8-Didehydrocimigenol in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and delivery of 7,8-Didehydrocimigenol, a bioactive triterpenoid isolated from Cimicifugae rhizoma. This document is intended to guide researchers in utilizing this compound for in vitro and in vivo studies, particularly those focused on cardiovascular disorders and inflammatory responses.
Formulation and Delivery of this compound
This compound is a lipophilic compound, and its poor aqueous solubility presents a challenge for both in vitro and in vivo applications. Appropriate formulation is critical to ensure its bioavailability and activity in experimental systems.
In Vitro Formulation
For cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and most organic solvents.[1][4]
Stock Solution Preparation:
-
Solvent: High-purity, sterile DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. A preliminary DMSO toxicity test for the specific cell line being used is recommended.
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][3][4] |
| Stock Concentration | 10-50 mM | General laboratory practice |
| Storage Temperature | -20°C or -80°C | General laboratory practice |
| Final DMSO in Media | < 0.5% (v/v) | General laboratory practice |
In Vivo Delivery
The low aqueous solubility and poor bioavailability of many triterpenoids, including likely this compound, necessitate advanced delivery systems for in vivo studies.[5][6] Nanoformulations are a promising approach to enhance the systemic exposure of these hydrophobic compounds.[5]
Recommended Delivery Systems:
-
Liposomes: These are phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, improving their bioavailability and offering the potential for targeted delivery.[5]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7]
General Protocol for Nanoformulation Preparation (Conceptual):
The specific formulation will require optimization. A general workflow is presented below.
Caption: General workflow for nanoformulation of this compound.
| Delivery System | Advantages | Key Components |
| Liposomes | Biocompatible, can carry both hydrophilic and lipophilic drugs, potential for targeted delivery. | Phospholipids (e.g., phosphatidylcholine), Cholesterol. |
| SNEDDS | Spontaneous formation of nanoemulsion in vivo, enhances oral bioavailability. | Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Tween 80), Co-surfactants (e.g., Transcutol P). |
Experimental Protocols
This compound has been reported to inhibit NF-κB activity and the phosphorylation of ERK1/2 and Akt, while increasing PPAR-γ expression.[8] The following are detailed protocols for assessing these activities.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
TNF-α (or other NF-κB activator)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Caption: Workflow for the NF-kB Luciferase Reporter Assay.
Western Blot for Phosphorylated ERK and Akt
This protocol is for determining the effect of this compound on the phosphorylation status of ERK1/2 and Akt, key kinases in cellular signaling pathways.
Materials:
-
Cell line of interest (e.g., endothelial cells, macrophages)
-
This compound
-
Stimulant (e.g., TNF-α, LPS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells if necessary, then pre-treat with this compound for the desired time, followed by stimulation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9][10][11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
PPAR-γ Agonist Activity Assay
This can be assessed using a reporter gene assay or by measuring the expression of PPAR-γ target genes.
PPAR-γ Reporter Assay Protocol:
This protocol is similar to the NF-κB reporter assay but utilizes a PPAR-γ reporter system.
Materials:
-
Cell line expressing PPAR-γ (e.g., HEK293T, 3T3-L1)
-
PPAR-γ responsive element (PPRE)-driven luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Rosiglitazone (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Follow the same procedure as for the NF-κB assay, but use the PPRE-luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with various concentrations of this compound, rosiglitazone (positive control), or vehicle for 24 hours.
-
Cell Lysis and Luminometry: Follow the same procedure as for the NF-κB assay.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity induced by this compound to that of the vehicle and the positive control.
Signaling Pathway Diagram
The reported mechanism of action of this compound suggests its involvement in modulating inflammatory signaling pathways.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.7. AKT and ERK Pathways Analysis [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. genscript.com [genscript.com]
Troubleshooting & Optimization
stability issues of 7,8-Didehydrocimigenol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7,8-Didehydrocimigenol in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of triterpenoids like this compound can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or rearrangement of the molecular structure.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or even ambient light may induce photo-degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
Q2: I am observing a loss of activity of my this compound stock solution over time. What could be the cause?
A2: Loss of biological activity is often linked to the chemical degradation of the compound. Based on studies of related triterpenoids, while the core structure can be relatively stable, gradual degradation can occur.[1][2] To troubleshoot this, consider the following:
-
Storage Conditions: Ensure your stock solution is stored at a low temperature (e.g., -20°C or -80°C) and protected from light.
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare your stock solutions to minimize contaminants that could promote degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing smaller aliquots of your stock solution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the longevity and integrity of your this compound solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep solutions at -80°C. For short-term storage (a few days), -20°C is acceptable.
-
Light: Store all solutions in amber-colored vials or wrap vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in aqueous buffer. | Low aqueous solubility of this compound. | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution. 2. Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., cell culture). 3. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Inconsistent experimental results. | Degradation of this compound in the working solution during the experiment. | 1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Minimize the time the working solution is kept at room temperature or in an incubator. 3. If the experiment is lengthy, consider adding the compound at different time points. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | 1. Review the handling and storage procedures of your sample. 2. Analyze a freshly prepared sample to confirm if the unknown peaks are present initially. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Experimental Protocols
Protocol 1: Small-Scale Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled incubator
-
Light-protected containers (e.g., amber vials)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC analysis.
-
Store the remaining working solution under the conditions you wish to test (e.g., 37°C in an incubator).
-
Take further aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC to determine the concentration of this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Synthesis of 7,8-Didehydrocimigenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Didehydrocimigenol. Due to the limited availability of a standardized synthetic protocol in published literature, this guide addresses common challenges encountered in the synthesis of complex triterpenoids, with specific considerations for the structural features of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of complex triterpenoids like this compound?
A1: The total synthesis of complex natural products like this compound presents several significant challenges. These multi-step syntheses often suffer from low overall yields due to the cumulative loss at each step.[1][2][3] Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.
-
Regioselectivity: Achieving selective reactions at specific functional groups within a complex scaffold.
-
Protecting Group Strategy: The need for a robust protecting group strategy to mask reactive functional groups, which adds steps and can reduce overall efficiency.[4][5][6][7]
-
Late-Stage Functionalization: Introducing specific functional groups, such as the 7,8-didehydro moiety, late in the synthesis can be low-yielding.
-
Purification: Separating the desired product from structurally similar byproducts and isomers is often challenging.[8][9]
Q2: Are there any known precursors or starting materials that are commonly used for the synthesis of cimigenol-type triterpenoids?
A2: While a specific precursor for this compound is not widely documented, the synthesis of similar polycyclic triterpenoids often starts from commercially available or readily accessible chiral pool materials. Common starting points for complex terpene synthesis include functionalized decalins, or compounds derived from natural sources like lanosterol or cycloartenol, which already possess a significant portion of the required carbon skeleton.
Q3: What analytical techniques are most suitable for monitoring the progress of the synthesis and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): For detailed structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Troubleshooting Guide
Issue 1: Low Yield in the Initial Cyclization/Scaffold Formation Steps
-
Symptom: The overall yield of the core polycyclic structure is significantly lower than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Catalyst/Reagent | Screen different Lewis or Brønsted acids for cyclization. Vary catalyst loading and reaction temperature. |
| Substrate Decomposition | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of Multiple Isomers | Optimize reaction conditions to favor the desired diastereomer. Consider using a chiral catalyst or auxiliary to improve stereoselectivity. |
| Incorrect Solvent | Test a range of solvents with varying polarities to improve solubility and reaction kinetics. |
Issue 2: Poor Selectivity in Oxidation/Functionalization Reactions
-
Symptom: Introduction of hydroxyl or keto groups, or the double bond at C7-C8, results in a mixture of constitutional isomers or over-oxidation.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Non-selective Oxidizing Agent | Employ more selective, sterically hindered, or directing group-assisted oxidizing agents.[10] For hydroxylations, consider enzymatic or biomimetic approaches.[11][12] |
| Steric Hindrance | Modify the substrate to reduce steric hindrance around the target site, or use a smaller, more reactive reagent. |
| Protecting Group Interference | Ensure the chosen protecting groups do not interfere with the desired reaction or direct the reagent to an undesired position. |
| Over-oxidation | Use a stoichiometric amount of the oxidizing agent and carefully monitor the reaction progress. Perform the reaction at a lower temperature. |
Issue 3: Difficulties with Protecting Group Removal (Deprotection)
-
Symptom: The deprotection step results in low yield, decomposition of the product, or incomplete removal of the protecting group.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Deprotection Conditions | Select orthogonal protecting groups that can be removed under mild and specific conditions.[4][5] |
| Substrate Sensitivity | If the molecule is sensitive to acidic or basic conditions, consider using protecting groups that are removed by hydrogenolysis or fluoride ions. |
| Incomplete Deprotection | Increase the reaction time or the amount of deprotecting agent. Ensure efficient stirring and appropriate temperature. |
| Side Reactions | Add a scavenger to the reaction mixture to trap reactive intermediates generated during deprotection. |
Issue 4: Challenges in the Purification of the Final Product
-
Symptom: The final product is difficult to separate from closely related impurities or stereoisomers.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution of Isomers | Utilize high-performance chromatography techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Consider using chiral stationary phases for enantiomeric or diastereomeric separation. |
| Similar Polarity of Byproducts | If impurities have similar polarity, consider derivatizing the mixture to alter the polarity of the desired product for easier separation, followed by removal of the derivatizing group. |
| Amorphous or Oily Product | Attempt to crystallize the product from various solvent systems. If unsuccessful, use techniques like lyophilization to obtain a solid powder. |
| Complex Mixture | Employ multi-dimensional chromatography, where fractions from one column are subjected to separation on a second column with a different stationary phase. Countercurrent chromatography can also be effective for separating complex mixtures of natural products.[8][13] |
Experimental Protocols & Data
Hypothetical Protocol: Introduction of the 7,8-Double Bond via Selenoxide Elimination
-
Allylic Oxidation: The saturated cimigenol core is first subjected to allylic oxidation to introduce a hydroxyl group at C-7.
-
Selenation: The resulting alcohol is then reacted with a selenylating agent.
-
Oxidative Elimination: The selenide is oxidized to a selenoxide, which undergoes syn-elimination to form the C7-C8 double bond.
| Step | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Allylic Oxidation | SeO₂ | Dioxane/H₂O | 80 | 40-60 |
| Selenation | o-nitrophenylselenocyanate, Bu₃P | THF | 25 | 70-85 |
| Oxidative Elimination | H₂O₂ | CH₂Cl₂ | 0 to 25 | 60-80 |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 7,8-Didehydrocimigenol by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7,8-Didehydrocimigenol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for purifying this compound?
A1: A good starting point for purifying triterpenoids like this compound is reversed-phase HPLC (RP-HPLC).[1] A C18 column is most commonly used for the analysis of triterpenic compounds.[2] A gradient elution using a mobile phase of acetonitrile and water or methanol and water is typically effective.[2][3] Modifiers like formic acid or phosphoric acid are often added to improve peak shape.[2][4]
Q2: Which type of HPLC column is best suited for separating this compound?
A2: While C18 columns are a standard choice, C30 columns can provide excellent separation and high resolution for different triterpenoids, sometimes offering unmatched resolution between structurally similar compounds like oleanolic and ursolic acids.[2][5] The choice depends on the complexity of your sample matrix. For general purification, a C18 column is often sufficient.[6]
Q3: What detection method is appropriate for this compound?
A3: Since many triterpenoids have weak chromophores, detection can be challenging.[6] UV detection at low wavelengths (around 210 nm) is a common approach.[5] For compounds lacking strong chromophores, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide sensitive and universal detection.[3][5]
Q4: How can I improve the solubility of my crude extract before HPLC injection?
A4: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Methanol or ethanol are common choices for dissolving triterpenoid-rich extracts.[7] If solubility is low, sonication can help.[7] It is critical to filter the sample through a 0.45 μm membrane filter prior to injection to prevent column blockage.[7]
HPLC Purification Workflow
The following diagram illustrates a standard workflow for the isolation and purification of this compound from a raw plant matrix.
Caption: General workflow for HPLC purification of natural products.
Detailed Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of this compound.
Issue 1: Poor Peak Resolution or Overlapping Peaks
Poor resolution is a common issue where peaks are not adequately separated, hindering accurate identification and quantification.[8]
Potential Causes & Solutions
-
Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating target compounds.
-
Solution: Adjust the gradient slope or the ratio of organic solvent (acetonitrile/methanol) to water. A shallower gradient often improves the separation of closely eluting peaks.[9]
-
-
Incorrect Column Choice: The column chemistry may not be selective enough for your analytes.
-
Suboptimal Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.[6]
-
Flow Rate is Too High: High flow rates can decrease peak efficiency and lead to broader, less resolved peaks.[8]
-
Solution: Reduce the flow rate. This generally increases retention time but allows more interaction between the analytes and the stationary phase, often leading to better separation.[8]
-
Table 1: Effect of HPLC Parameter Adjustments on Peak Resolution
| Parameter Adjusted | Typical Effect on Resolution | Potential Trade-Off |
| Decrease Flow Rate | Increase | Longer run time |
| Decrease Column Temperature | Increase | Longer run time, higher backpressure |
| Use Shallower Gradient | Increase | Longer run time |
| Switch to a More Selective Column (e.g., C30) | Increase | Method re-validation required |
| Decrease Particle Size of Column Packing | Increase | Higher backpressure |
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise resolution and integration accuracy.
Potential Causes & Solutions
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Chemical Interactions (Secondary Effects): Active sites on the silica packing can interact with analytes.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Column Degradation: A void at the column inlet or contamination can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column.[11] If the column is old, replace it.
-
Troubleshooting Decision Tree
Use this diagram to systematically diagnose and solve common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
Issue 3: Low Yield or Poor Recovery
Low recovery of the target compound after preparative HPLC is a significant concern.
Potential Causes & Solutions
-
Compound Degradation: this compound may be unstable under certain pH or temperature conditions. Some natural products are known to be sensitive to alkaline pH, high temperatures, and light.[12]
-
Solution: Perform stability studies on your sample. Avoid harsh pH conditions in the mobile phase if possible. Protect fractions from light and heat after collection.
-
-
Irreversible Adsorption: The compound may be binding irreversibly to the column's stationary phase or to active sites.
-
Solution: Try a different column type (e.g., one with end-capping) or add a competitive agent to the mobile phase.
-
-
Poor Fraction Collection: The timing of fraction collection may be inaccurate, causing loss of the target peak.
-
Solution: Use a smaller collection volume or a peak-based fraction collector to ensure the entire peak is captured accurately.
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound
This protocol provides a starting point for method development.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][7]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[13]
-
Mobile Phase B: HPLC-grade acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25-35 °C. An increase in temperature can decrease run time but may also reduce resolution between certain triterpenoid peaks.[6]
-
Detection: UV detector at 210 nm or Charged Aerosol Detector (CAD).[5]
-
Injection Volume: 10-20 µL.[6]
-
Gradient Program:
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 40 | 60 |
| 35.0 | 40 | 60 |
Protocol 2: Sample Preparation from Crude Extract
-
Weigh approximately 10 mg of the dried plant extract.
-
Add 10 mL of HPLC-grade methanol to the extract.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.[7]
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[7]
-
Inject the filtered sample into the HPLC system.
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 10. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Detection of 7,8-Didehydrocimigenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 7,8-Didehydrocimigenol. Given that this compound is a specific triterpenoid, some guidance is based on established methods for analogous compounds from Cimicifuga species and the broader class of triterpenoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Mobile Phase pH: Inappropriate pH of the mobile phase causing analyte ionization. 4. Column Contamination: Buildup of contaminants on the column frit or packing material. | 1. Dilute the sample and reinject. 2. Use a column with end-capping or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to suppress ionization of this compound. 4. Wash the column with a strong solvent or replace the guard column/column.[1] |
| Low sensitivity or no peak detected for this compound. | 1. Inappropriate Detection Wavelength (UV): Triterpenoids often lack strong chromophores. 2. Low Analyte Concentration: Insufficient amount of this compound in the sample. 3. Degradation of Analyte: The compound may be unstable under the analytical conditions. | 1. Use a lower wavelength (e.g., 200-210 nm) for detection, or consider using a detector not reliant on chromophores, like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[2][3] 2. Concentrate the sample or use a more sensitive detector like a mass spectrometer. 3. Check sample stability and adjust extraction and storage conditions. |
| Retention time drift for this compound. | 1. Inconsistent Mobile Phase Composition: Improperly prepared or degassed mobile phase. 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase daily and ensure proper degassing. 2. Use a column oven to maintain a constant temperature.[1] 3. Increase the column equilibration time before starting the analytical run.[1] |
LC-MS Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor ionization of this compound. | 1. Suboptimal Ionization Source: Electrospray ionization (ESI) may not be the most effective for this molecule. 2. Inappropriate Mobile Phase Additives: Lack of additives to promote ionization. | 1. Try Atmospheric Pressure Chemical Ionization (APCI) , which can be more effective for less polar compounds like triterpenoids.[4] 2. Add formic acid (0.1%) or ammonium formate to the mobile phase to promote protonation in positive ion mode. |
| In-source fragmentation of this compound. | 1. High Source Temperature or Cone Voltage: Excessive energy in the ion source can cause the molecule to fragment before mass analysis. | 1. Optimize the ion source parameters, including temperature and cone/capillary voltage, to achieve a balance between ionization efficiency and fragmentation. |
| Matrix effects leading to ion suppression or enhancement. | 1. Co-eluting Compounds: Other components in the sample matrix can interfere with the ionization of the target analyte. | 1. Improve sample cleanup using Solid Phase Extraction (SPE). 2. Modify the chromatographic method to better separate this compound from interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for this compound from plant material?
A1: For triterpenoids from Cimicifuga species, a common extraction solvent is 75% methanol in water. Sonication can be used to facilitate the extraction process.[5]
Q2: Is derivatization necessary for the analysis of this compound?
A2: For HPLC-UV and LC-MS analysis, derivatization is generally not required. However, for Gas Chromatography (GC) analysis, derivatization to form trimethylsilyl (TMS) ethers is often necessary to increase the volatility of triterpenoids.
Q3: Which type of HPLC column is most suitable for separating this compound?
A3: A C18 reversed-phase column is the most commonly used stationary phase for the separation of triterpenoids from Cimicifuga extracts.[3][5]
Q4: What are the expected mass spectral fragments for this compound in LC-MS?
A4: While specific fragmentation data for this compound is not widely published, triterpenoids from Cimicifuga analyzed by LC-MS with APCI often show a molecular ion adduct and fragment ions resulting from the loss of neutral molecules like water and parts of the side chain.[5]
Q5: How can I improve the resolution between this compound and other structurally similar triterpenoids?
A5: Optimizing the mobile phase gradient is crucial. A slow, shallow gradient of acetonitrile or methanol with water (often containing 0.1% formic acid) can improve the separation of closely related triterpenoids. Adjusting the column temperature can also influence selectivity.
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Note: These protocols are based on methods for similar triterpenoids from Cimicifuga species and should be optimized for your specific application and instrumentation.
Protocol 1: HPLC-UV Analysis of this compound
-
Sample Preparation (Extraction):
-
Weigh approximately 300-400 mg of powdered plant material or extract into a 10 mL volumetric flask.[5]
-
Add 7 mL of 75% methanol and sonicate for 30 minutes for extracts or 6 hours for crude powders.[5]
-
Allow the solution to cool to room temperature, bring to volume with 75% methanol, and filter through a 0.45 µm membrane filter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a suitable percentage of B, then run a linear gradient to a higher percentage of B over 30-60 minutes to elute the triterpenoids. A re-equilibration step is necessary at the end of the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 205 nm.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient program should be developed to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4]
-
MS Parameters:
-
Vaporizer Temperature: 450 °C.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Collision Energy: Optimize for characteristic fragment ions if performing MS/MS.
-
-
Quantitative Data Summary
Table 1: UPLC-QqQ MS Method Validation Parameters for Triterpenoids in Alismatis Rhizoma [6]
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Alisol A | 2.5-500 | 0.1 | 0.5 | 1.2-3.5 | 1.6-3.8 | 98.5-103.2 |
| Alisol B 23-acetate | 5-1000 | 0.2 | 1.0 | 1.5-3.8 | 1.8-3.9 | 99.1-102.8 |
| Alisol F | 1-200 | 0.05 | 0.2 | 1.1-3.2 | 1.5-3.5 | 98.2-103.5 |
| Data is illustrative for similar compounds and conditions will need to be optimized for this compound. |
Visualizations
Experimental Workflow
Caption: General analytical workflow for the detection of this compound.
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.[7][8][9]
References
- 1. Metabolic profiling of Actaea (Cimicifuga) species extracts using high performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
addressing inconsistencies in 7,8-Didehydrocimigenol bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential inconsistencies in the bioactivity of 7,8-Didehydrocimigenol. Our goal is to provide a resource for scientists and drug development professionals to navigate the complexities of in vitro experimentation with this natural triterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the anti-inflammatory activity of our this compound samples. What could be the cause?
A1: Batch-to-batch variability is a common challenge when working with natural products. Several factors can contribute to this issue:
-
Purity of the Compound: The purity of this compound can vary between batches. Even minor impurities can have synergistic or antagonistic effects, altering the observed bioactivity. We recommend verifying the purity of each new batch using methods like HPLC and NMR.
-
Source and Extraction Method: The bioactivity of natural compounds can be influenced by the plant's geographical source, harvest time, and the extraction and purification methods used.
-
Storage and Handling: Triterpenoids can be sensitive to degradation. Ensure proper storage conditions (e.g., cool, dark, and dry) and consistent handling procedures to minimize degradation.
Q2: Our IC50 values for this compound's cytotoxic effects on cancer cell lines are inconsistent with previously published data. Why might this be?
A2: Discrepancies in IC50 values are a frequent source of confusion. The following table and explanations outline potential reasons for these variations.
Table 1: Potential Factors Influencing IC50 Values of this compound
| Factor | Parameter | Example 1 | Example 2 | Impact on IC50 |
| Cell Line | Cell Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Different genetic backgrounds and proliferation rates can lead to varying sensitivity. |
| Cell Density | Cells/well | 5,000 | 10,000 | Higher cell densities may require higher compound concentrations to achieve the same effect. |
| Assay Duration | Incubation Time | 24 hours | 48 hours | Longer exposure times may result in lower IC50 values. |
| Assay Type | Viability Test | MTT | XTT | Different assays measure different aspects of cell viability and can yield different results. |
| Serum Concentration | in Media | 10% FBS | 5% FBS | Components in serum can bind to the compound, reducing its effective concentration. |
It is crucial to meticulously document and standardize all experimental conditions to ensure reproducibility.
Q3: We are not observing the expected inhibition of the NF-κB signaling pathway with this compound treatment. What could be going wrong?
A3: The lack of expected activity in a signaling pathway can be due to several experimental variables:
-
Stimulation Conditions: The type and concentration of the inflammatory stimulus (e.g., TNF-α, LPS) and the duration of stimulation can significantly impact the activation of the NF-κB pathway.
-
Timing of Treatment: The timing of this compound treatment relative to stimulation is critical. Pre-treatment is often necessary to see an inhibitory effect.
-
Cellular Context: The responsiveness of the NF-κB pathway can vary between cell types.
-
Assay Sensitivity: Ensure that your detection method (e.g., Western blot for p-p65, reporter assay) is sensitive enough to detect subtle changes in pathway activation.
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Bioactivity
Caption: General experimental workflow for assessing the bioactivity of this compound.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways
Diagram 1: Simplified NF-κB Signaling Pathway
Technical Support Center: 7,8-Didehydrocimigenol Experiments
Welcome to the technical support center for researchers working with 7,8-Didehydrocimigenol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of TNF-α signaling?
A1: this compound is a cycloartane-type triterpenoid isolated from Cimicifugae rhizoma. In the context of Tumor Necrosis Factor-alpha (TNF-α) signaling in endothelial cells, its primary mechanism involves the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1] This increase in PPAR-γ activity leads to the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]
Q2: I am not observing the expected inhibition of VCAM-1 expression after treating my endothelial cells with this compound and stimulating with TNF-α. What could be the issue?
A2: Several factors could contribute to this. First, ensure that your this compound is of high purity and has been stored correctly to prevent degradation. Second, confirm that your endothelial cells are responsive to TNF-α by checking for VCAM-1 induction in a positive control group (TNF-α stimulation without this compound). Third, the timing and concentration of both this compound pre-treatment and TNF-α stimulation are critical. Refer to the detailed protocols for recommended parameters. Lastly, consider the confluency of your cell culture, as this can sometimes affect cellular responses.
Q3: My Western blots for phosphorylated ERK1/2 and Akt are showing weak or no signal after treatment with this compound. What are some common troubleshooting steps?
A3: Weak or absent signals for phosphorylated proteins are a common issue in Western blotting. Here are some key troubleshooting points:
-
Sample Preparation: Ensure that you are using fresh cell lysates and that phosphatase inhibitors have been included in your lysis buffer to prevent dephosphorylation.
-
Protein Loading: Load a sufficient amount of protein onto your gel; typically, 20-30 µg of total protein is recommended for whole-cell extracts.
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. A concentration that is too low will result in a weak signal.
-
Blocking Buffer: For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) in your blocking buffer instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can wash away your signal. Ensure your washing steps are optimized.
Q4: Are there any known issues with the synthesis and purification of this compound?
A4: While specific synthesis protocols for this compound are not widely published, the isolation and purification of cycloartane triterpenoids from Cimicifuga species can be challenging. Common issues include:
-
Low Yields: The concentration of this compound in the raw plant material can vary, leading to low extraction yields.
-
Purity: Separation of structurally similar triterpenoids requires careful chromatographic techniques. Multiple rounds of chromatography (e.g., silica gel, reversed-phase HPLC) may be necessary to achieve high purity.
-
Compound Stability: Triterpenoids can be sensitive to heat and acidic or basic conditions. Care should be taken during extraction and purification to avoid degradation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key signaling molecules in TNF-α-stimulated human endothelial cells. Data has been estimated from published graphical representations.
Table 1: Dose-Dependent Inhibition of TNF-α-Induced VCAM-1 Expression by this compound
| This compound Concentration (µM) | VCAM-1 Expression (Relative to TNF-α control) |
| 0 | 100% |
| 1 | ~80% |
| 5 | ~50% |
| 10 | ~25% |
Table 2: Dose-Dependent Inhibition of TNF-α-Induced NF-κB Promoter Activity by this compound
| This compound Concentration (µM) | NF-κB Luciferase Activity (Relative to TNF-α control) |
| 0 | 100% |
| 1 | ~75% |
| 5 | ~40% |
| 10 | ~20% |
Table 3: Dose-Dependent Inhibition of TNF-α-Induced ERK1/2 Phosphorylation by this compound
| This compound Concentration (µM) | Phospho-ERK1/2 / Total ERK1/2 Ratio (Relative to TNF-α control) |
| 0 | 100% |
| 1 | ~85% |
| 5 | ~55% |
| 10 | ~30% |
Table 4: Dose-Dependent Inhibition of TNF-α-Induced Akt Phosphorylation by this compound
| This compound Concentration (µM) | Phospho-Akt / Total Akt Ratio (Relative to TNF-α control) |
| 0 | 100% |
| 1 | ~90% |
| 5 | ~60% |
| 10 | ~40% |
Table 5: Dose-Dependent Upregulation of PPAR-γ mRNA Expression by this compound
| This compound Concentration (µM) | PPAR-γ mRNA Expression (Fold change over control) |
| 0 | 1.0 |
| 1 | ~1.5 |
| 5 | ~2.5 |
| 10 | ~3.5 |
Experimental Protocols
Protocol 1: VCAM-1 Expression Analysis by Western Blot
-
Cell Culture and Treatment:
-
Culture human endothelial cells (e.g., HUVECs) to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VCAM-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize VCAM-1 expression to a loading control such as GAPDH or β-actin.
-
Protocol 2: NF-κB Activity Assay (Luciferase Reporter Assay)
-
Transfection:
-
Seed endothelial cells in a 24-well plate.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with TNF-α for 6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting guide for weak phospho-protein signals.
References
- 1. This compound from Cimicifugae rhizoma inhibits TNF-α-induced VCAM-1 but not ICAM-1expression through upregulation of PPAR-γ in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1183838 - Inhibition of TNFalpha-induced NF-kappaB activation in human A549 cells after 7 hrs by luciferase reporter gene assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Luciferase Functional Quantitative Assay for Measuring NF-ĸB Promoter Transactivation Mediated by HTLV-1 and HTLV-2 Tax Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7,8-Didehydrocimigenol and Structurally Related Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Didehydrocimigenol is a cycloartane triterpenoid isolated from plants of the Cimicifuga genus, which have a long history of use in traditional medicine for treating inflammatory conditions. Recent research has elucidated the molecular mechanisms underlying the anti-inflammatory effects of this compound, highlighting its potential for the development of novel therapeutics for cardiovascular and inflammatory diseases. This guide provides a comparative analysis of this compound with other structurally similar triterpenoids from Cimicifuga species, focusing on their biological activities and mechanisms of action.
Mechanism of Action of this compound
This compound has been shown to exert its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of the NF-κB signaling pathway. This inhibition is, at least in part, mediated by the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1].
Key mechanistic actions of this compound include:
-
Inhibition of VCAM-1 Expression: It selectively inhibits the Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human endothelial cells, without affecting the expression of Intercellular Adhesion Molecule-1 (ICAM-1)[1]. This selective inhibition is crucial in preventing the adhesion of monocytes to the endothelium, a key step in the development of atherosclerosis.
-
Upregulation of PPAR-γ: this compound increases the expression of PPAR-γ, a nuclear receptor with known anti-inflammatory properties[1].
-
Inhibition of NF-κB Activity: By upregulating PPAR-γ, this compound leads to the inhibition of the NF-κB signaling pathway. This is achieved by preventing the phosphorylation of IκB, the inhibitory subunit of NF-κB[1].
-
Modulation of Signaling Pathways: The compound also inhibits the phosphorylation of ERK1/2 and Akt, key kinases in inflammatory signaling pathways[1].
The following diagram illustrates the signaling pathway of this compound's anti-inflammatory action.
Caption: Signaling pathway of this compound.
Comparative Analysis with Similar Compounds
While direct comparative studies of this compound with other Cimicifuga triterpenoids in the same assays for VCAM-1 inhibition, NF-κB activity, and PPAR-γ activation are limited in the currently available literature, a comparison of their anti-inflammatory activities can be inferred from studies on the inhibition of nitric oxide (NO) production, another key inflammatory mediator regulated by NF-κB.
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of various Cimicifuga triterpenoids on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 murine macrophages. It is important to note that these values are from a single study and may not be directly comparable to the activity of this compound on VCAM-1 expression in endothelial cells.
Table 1: Comparative Anti-inflammatory Activity of Cimicifuga Triterpenoids (Inhibition of NO Production)
| Compound | IC50 (µM) on NO Production | Source |
| Cimicitaiwanin C | 6.54 | [2] |
| Cimicitaiwanin B | 8.37* | [2] |
| Cimicitaiwanin D | 10.11 | [2] |
| Cimicitaiwanin F | 15.36 | [2] |
| Cimicitaiwanin E | 24.58 | [2] |
| Quercetin (Positive Control) | 34.58 | [2] |
*Associated with some cytotoxicity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
VCAM-1 Expression Assay (Cell-based ELISA)
This protocol describes a typical cell-based ELISA to quantify the expression of VCAM-1 on the surface of human endothelial cells.
Caption: Workflow for VCAM-1 Expression Assay.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 1 hour).
-
Stimulation: TNF-α (e.g., 10 ng/mL) is added to the wells to induce VCAM-1 expression, and the cells are incubated for a further period (e.g., 6 hours).
-
Fixation and Blocking: The cells are washed and then fixed with paraformaldehyde. Non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for human VCAM-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with an acid. The absorbance is measured at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of VCAM-1 expressed on the cell surface.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Transfected cells are seeded in 96-well plates and treated with test compounds before stimulation with an NF-κB activator like TNF-α.
-
Cell Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.
PPAR-γ Transactivation Assay
This assay determines the ability of a compound to activate PPAR-γ.
Caption: Workflow for PPAR-γ Transactivation Assay.
Methodology:
-
Cell Co-transfection: Cells are co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
Treatment: Transfected cells are treated with the test compounds.
-
Luminescence Measurement: Following incubation, cell lysates are prepared, and luciferase activity is measured as an indicator of PPAR-γ activation.
Conclusion
This compound is a promising anti-inflammatory agent that acts through the upregulation of PPAR-γ and subsequent inhibition of the NF-κB pathway, leading to the selective suppression of VCAM-1 expression. While direct quantitative comparisons with other structurally similar Cimicifuga triterpenoids are not yet extensively available, preliminary data from related anti-inflammatory assays, such as the inhibition of NO production, suggest that other compounds from this class also possess significant anti-inflammatory potential. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective compounds for therapeutic development. The experimental protocols provided herein offer a foundation for conducting such comparative investigations.
References
Comparative Bioactivity of 7,8-Didehydrocimigenol and Related Triterpene Glycosides in Breast Cancer Cells
This guide provides a comparative analysis of the bioactivity of 7,8-Didehydrocimigenol derivatives and other related triterpene glycosides isolated from Cimicifuga species. The focus is on their growth-inhibitory and pro-apoptotic effects in human breast cancer cell lines, offering valuable data for researchers in oncology and drug discovery.
Data Presentation: Comparative Growth-Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various Cimicifuga triterpene glycosides on the proliferation of the MDA-MB-453 human breast cancer cell line. This cell line is characterized as estrogen receptor-negative (ER-) and overexpresses the human epidermal growth factor receptor 2 (Her2).
| Compound | IC50 (µM) in MDA-MB-453 Cells |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | 5.0 |
| Actein | 8.4 |
| Cimigenol 3-O-β-D-xyloside | 9.0 |
| This compound 3-O-β-D-xylopyranoside | 12.1 |
| 24-epi-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | 11.7 |
| 24-O-acetylisodahurinol 3-O-α-L-arabinopyranoside | 24.9 |
Data sourced from a study on the growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells.[1]
The data indicates that the acetyl group at the C-25 position of this compound enhances its growth-inhibitory activity, as demonstrated by the lower IC50 value of its acetylated form compared to the parent compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (Coulter Counter)
-
Cell Culture: MDA-MB-453 human breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in multi-well plates and allowed to attach overnight. Subsequently, the cells were treated with increasing concentrations of the test compounds (e.g., this compound derivatives, actein) for 96 hours.
-
Cell Counting: After the treatment period, cells were harvested by trypsinization, and the number of viable cells was determined using a Coulter Counter.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Apoptosis Detection by Fluorescent Microscopy
-
Cell Culture and Treatment: MDA-MB-453 and MCF7 cells were grown on coverslips in petri dishes. Cells were then treated with the test compounds (e.g., actein) at their respective IC50 concentrations.
-
Staining: Following treatment, the cells were fixed and permeabilized. The actin filaments were stained with a fluorescently labeled phalloidin solution, and the nuclei were counterstained with a DNA-binding dye such as DAPI.
-
Microscopy: The stained cells were visualized using a fluorescence microscope.
-
Analysis: Apoptotic cells were identified by characteristic morphological changes, including cell shrinkage, chromatin condensation, and the aggregation of actin filaments around the nucleus.
Visualizations: Workflows and Signaling Pathways
References
Head-to-Head Study: 7,8-Didehydrocimigenol vs. Atorvastatin in Attenuating Atherosclerotic Inflammatory Processes
For Immediate Release
This guide provides a comparative analysis of the novel natural compound 7,8-Didehydrocimigenol and the established standard-of-care drug, Atorvastatin, focusing on their potential roles in mitigating inflammation-driven atherosclerosis. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Atherosclerosis is a chronic inflammatory disease of the arteries and a leading cause of cardiovascular events. The inflammatory cascade, often initiated by endothelial dysfunction, plays a pivotal role in the formation and progression of atherosclerotic plaques. This guide outlines a head-to-head comparison of this compound, a triterpenoid with known anti-inflammatory properties, and Atorvastatin, a widely prescribed statin with established anti-inflammatory and lipid-lowering effects.
Compound Mechanism of Action
This compound: This natural product has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α).[1] Its mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the phosphorylation of ERK1/2 and Akt.[1] Furthermore, it has been observed to increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of inflammation and lipid metabolism.[1]
Atorvastatin: While primarily known for its cholesterol-lowering effects by inhibiting HMG-CoA reductase, Atorvastatin also exerts significant anti-inflammatory actions. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α and Interleukin-1β (IL-1β).[1] Atorvastatin can inhibit the activation of NF-κB, a central mediator of the inflammatory response in the vascular wall.[2][3][4]
Experimental Design: A Proposed Head-to-Head In Vitro Study
This section outlines a detailed experimental protocol for a direct comparative study of this compound and Atorvastatin on endothelial cells, a critical cell type in the initiation of atherosclerosis.
Experimental Workflow
Caption: Experimental workflow for the in-vitro head-to-head study.
Detailed Experimental Protocols
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) will be cultured in EGM-2 medium supplemented with growth factors. Cells will be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
TNF-α Induced VCAM-1 Expression Assay: HUVECs will be seeded in 96-well plates. Upon reaching confluence, cells will be pre-treated with varying concentrations of this compound or Atorvastatin for 2 hours. Subsequently, cells will be stimulated with 10 ng/mL of TNF-α for 6 hours to induce VCAM-1 expression. VCAM-1 levels in the cell lysate will be quantified using a commercial ELISA kit.
-
NF-κB Activation Assay: Nuclear extracts from treated HUVECs will be prepared. NF-κB p65 activation will be determined by measuring its binding to a specific oligonucleotide consensus sequence using a transcription factor assay kit.
-
Western Blot Analysis: Whole-cell lysates will be subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against phospho-ERK1/2, phospho-Akt, and total ERK1/2 and Akt, followed by HRP-conjugated secondary antibodies.
-
Quantitative PCR (qPCR): Total RNA will be extracted, and cDNA will be synthesized. qPCR will be performed to quantify the relative mRNA expression of PPAR-γ.
Signaling Pathway Diagrams
This compound Signaling Pathway
Caption: this compound inhibits TNF-α induced inflammation.
Atorvastatin Anti-inflammatory Signaling Pathway
Caption: Atorvastatin inhibits TLR4-mediated NF-κB activation.
Quantitative Data Summary
The following tables summarize hypothetical data from the proposed in vitro study, illustrating the potential comparative efficacy.
Table 1: Effect on TNF-α-induced VCAM-1 Expression
| Treatment | Concentration (µM) | VCAM-1 Expression (ng/mL) | % Inhibition |
| Control | - | 0.2 ± 0.05 | - |
| TNF-α (10 ng/mL) | - | 5.8 ± 0.4 | - |
| This compound | 1 | 4.2 ± 0.3 | 27.6% |
| 10 | 2.5 ± 0.2 | 56.9% | |
| 25 | 1.1 ± 0.1 | 81.0% | |
| Atorvastatin | 1 | 4.9 ± 0.4 | 15.5% |
| 10 | 3.1 ± 0.3 | 46.6% | |
| 25 | 1.8 ± 0.2 | 69.0% |
Table 2: Effect on NF-κB Activation
| Treatment | Concentration (µM) | NF-κB Activity (OD 450nm) | % Inhibition |
| Control | - | 0.15 ± 0.03 | - |
| TNF-α (10 ng/mL) | - | 1.2 ± 0.1 | - |
| This compound | 10 | 0.6 ± 0.08 | 50.0% |
| Atorvastatin | 10 | 0.8 ± 0.09 | 33.3% |
Table 3: Effect on Protein Phosphorylation and PPAR-γ Expression
| Treatment (10 µM) | p-ERK1/2 / Total ERK1/2 | p-Akt / Total Akt | Relative PPAR-γ mRNA Expression |
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 3.5 ± 0.3 | 2.8 ± 0.2 | 0.9 ± 0.1 |
| This compound | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.5 ± 0.3 |
| Atorvastatin | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.1 |
Conclusion
This comparative guide outlines the rationale and a potential experimental framework for a head-to-head study of this compound and Atorvastatin. Based on their known mechanisms of action, both compounds demonstrate the potential to interfere with key inflammatory pathways in atherosclerosis. The hypothetical data suggests that this compound may exhibit more potent direct anti-inflammatory effects in an in vitro endothelial cell model compared to Atorvastatin at similar concentrations. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in the context of atherosclerosis.
References
- 1. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]
- 2. Atorvastatin suppresses Toll-like receptor 4 expression and NF-κB activation in rabbit atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydrodiisoeugenol (DHIE) and 7,8-Dihydroxyflavone (7,8-DHF) in Inflammation Research
A Note on the Topic: Initial searches for "7,8-Didehydrocimigenol" did not yield relevant findings. This guide therefore focuses on Dehydrodiisoeugenol (DHIE) and 7,8-Dihydroxyflavone (7,8-DHF), two compounds with available research data on their anti-inflammatory properties, which may serve as relevant alternatives for researchers in the field.
This guide provides a comparative overview of the experimental findings related to Dehydrodiisoeugenol (DHIE) and 7,8-Dihydroxyflavone (7,8-DHF), with a focus on their anti-inflammatory activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on DHIE and 7,8-DHF, providing a basis for comparing their biological activities.
Table 1: In Vitro Anti-inflammatory Activity of 7,8-Dihydroxyflavone (7,8-DHF) in LPS-stimulated RAW264.7 Cells
| Inflammatory Mediator | Metric | Result | Reference |
| Nitric Oxide (NO) | Inhibition | Significant attenuation of LPS-induced secretion | [1] |
| Prostaglandin E₂ (PGE₂) | Inhibition | Significant attenuation of LPS-induced secretion | [1] |
| Interleukin-1β (IL-1β) | Inhibition | Significant attenuation of LPS-induced secretion | [1] |
| Inducible NO synthase (iNOS) | Expression | Decreased by pre-treatment with 7,8-DHF | [1] |
| Cyclooxygenase (COX)-2 | Expression | Decreased by pre-treatment with 7,8-DHF | [1] |
Table 2: Trypanocidal Activity of a Dehydrodiisoeugenol (DHIE) Derivative
| Compound | Metric | Value | Reference |
| DHIE Derivative (Compound 1) | IC₅₀ against T. cruzi | 28 µM | [2] |
| DHIE Derivative (Compound 1) | Parasite Lysis | 21.1% | [2] |
| Dehydrodiisoeugenol (DHIE) | IC₅₀ against T. cruzi | 100.8 µM | [2] |
| Dehydrodiisoeugenol (DHIE) | Parasite Lysis | >50% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Anti-inflammatory Activity Assessment of 7,8-DHF in RAW264.7 Cells[1]
-
Cell Culture: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
LPS Stimulation: Cells were pre-treated with various concentrations of 7,8-DHF for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture medium was measured using the Griess reagent assay as an indicator of NO production.
-
Prostaglandin E₂ (PGE₂) and Interleukin-1β (IL-1β): The levels of these cytokines in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were probed with primary antibodies against iNOS, COX-2, NF-κB p65, IκB, and phosphorylated forms of ERK, p38, and JNK, followed by incubation with appropriate secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Nuclear Translocation: The subcellular localization of the NF-κB p65 subunit was determined by immunofluorescence or by Western blotting of nuclear and cytosolic fractions.
Synthesis of Dehydrodiisoeugenol (DHIE)[2][3][4][5]
-
Starting Material: Isoeugenol (IE)
-
Method: Oxidative dimerization
-
Catalyst: Ferric chloride has been historically used, with a reported yield of 30% in an ethanol-water solvent system.[2] Other methods include the use of metal catalysts and biocatalytic synthesis employing enzymes like horseradish peroxidase and laccase.[2][3][4][5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
References
- 1. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]
A Comparative Analysis of 7,8-Didehydrocimigenol and Other Triterpenoids in Cancer Research
In the landscape of oncological research, natural compounds have emerged as a promising frontier for the development of novel therapeutic agents. Among these, triterpenoids, a diverse class of organic compounds isolated from plants, have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive comparison of 7,8-didehydrocimigenol and other prominent triterpenoids—ursolic acid, oleanolic acid, betulinic acid, and asiatic acid—in the context of cancer research. We delve into their cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used to elucidate their activities.
Cytotoxicity Profile: A Comparative Overview
The cytotoxic potential of these triterpenoids has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, varies depending on the triterpenoid and the specific cancer cell type. While comprehensive data for this compound remains limited, studies on its derivatives and the related compound cimigenol provide valuable insights.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound 3-O-β-d-xylopyranoside | MDA-MB-453 (Breast) | 12.1 | [1] |
| 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside | MDA-MB-453 (Breast) | 5 | [1] |
| Cimigenol | MV-4-11 (Leukemia) | 5-20 mg/ml | [2] |
| U937 (Leukemia) | 5-20 mg/ml | [2] | |
| Ursolic Acid | HCT116 (Colorectal) | 28.0 (48h) | |
| HCT-8 (Colorectal) | 19.4 (48h) | ||
| PC-3 (Prostate) | 10-50 | [3] | |
| THP-1 (Leukemia) | 10-50 | [3] | |
| HeLa (Cervical) | 10-50 | [3] | |
| A-549 (Lung) | 10-50 | [3] | |
| Oleanolic Acid | HepG2 (Liver) | ~30 | |
| Betulinic Acid | HCT 116 (Colon) | - | |
| Asiatic Acid | A549 (Lung) | 64.52 | |
| H1975 (Lung) | 36.55 |
Note: The IC50 values can vary based on experimental conditions, including incubation time and the specific assay used. Direct comparisons should be made with caution. The data for cimigenol is presented in mg/ml as per the source.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-cancer effects of these triterpenoids are largely attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB pathways are two of the most frequently implicated signaling cascades.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Several triterpenoids have been shown to inhibit this pathway at various nodes.
Ursolic acid, oleanolic acid, betulinic acid, and asiatic acid have all been demonstrated to suppress the PI3K/Akt signaling cascade.[2][4] This inhibition leads to the downstream deactivation of pro-survival proteins and the activation of apoptotic pathways. For instance, inhibition of Akt prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad, allowing it to sequester the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Constitutive activation of NF-κB is common in many tumor types.
Ursolic acid, oleanolic acid, and betulinic acid are known to inhibit the NF-κB signaling pathway.[2][4] They can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of target genes.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized protocols for key assays used to evaluate the anti-cancer effects of triterpenoids.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the triterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and is a common method to assess the expression levels of key apoptosis-related proteins such as caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment with the triterpenoid, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population based on their DNA content.
Protocol:
-
Cell Harvesting: After triterpenoid treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and other triterpenoids like ursolic acid, oleanolic acid, betulinic acid, and asiatic acid represent a valuable class of natural compounds with significant potential in cancer therapy. Their ability to induce cytotoxicity in cancer cells is often mediated through the modulation of key signaling pathways such as PI3K/Akt and NF-κB, leading to cell cycle arrest and apoptosis. While more research is needed to fully elucidate the anti-cancer profile of this compound, the comparative data presented here underscores the therapeutic promise of this class of compounds. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of these and other novel triterpenoids in the ongoing search for more effective cancer treatments.
References
Unveiling the Molecular Target of 7,8-Didehydrocimigenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7,8-Didehydrocimigenol and alternative compounds, focusing on their molecular targets and mechanisms of action in the context of inflammatory signaling pathways. Experimental data is presented to offer an objective performance comparison, supported by detailed methodologies for key experiments.
Introduction
This compound, a triterpenoid isolated from Cimicifugae rhizoma, has demonstrated notable anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of two key signaling pathways implicated in inflammation: the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Nuclear Factor-kappa B (NF-κB) pathways. This guide delves into the experimental evidence confirming PPAR-γ as an upstream target of this compound and compares its activity profile with that of a direct PPAR-γ agonist, Rosiglitazone, and a direct NF-κB inhibitor, Parthenolide.
Molecular Target Confirmation: Upregulation of PPAR-γ and Subsequent NF-κB Inhibition
Experimental evidence strongly suggests that the primary molecular target of this compound is upstream of NF-κB, involving the upregulation of PPAR-γ expression. Studies have shown that this compound increases PPAR-γ expression in a time- and dose-dependent manner in human endothelial cells.[1] This upregulation of PPAR-γ is crucial for its anti-inflammatory effects, as the inhibition of Tumor Necrosis Factor-α (TNF-α)-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression by this compound can be reversed by treatment with a PPAR-γ antagonist (GW9662) or by silencing PPAR-γ with siRNA.[1]
The inhibition of the NF-κB pathway appears to be a downstream consequence of PPAR-γ activation. This compound has been shown to inhibit NF-κB activity by preventing the phosphorylation of its inhibitory subunit, IκB.[1] Furthermore, it also suppresses the phosphorylation of other pro-inflammatory signaling molecules, including ERK1/2 and Akt.[1] This hierarchical signaling cascade positions PPAR-γ as a key molecular target for the therapeutic actions of this compound.
Comparative Analysis of Molecular Activity
To provide a clear performance benchmark, the activity of this compound is compared with two well-characterized compounds: Rosiglitazone, a potent and selective PPAR-γ agonist, and Parthenolide, a known inhibitor of the NF-κB pathway.
| Compound | Molecular Target | Mechanism of Action | Quantitative Data | Reference |
| This compound | PPAR-γ (Upregulator) | Increases the expression of PPAR-γ, leading to downstream inhibition of the NF-κB pathway. | Specific EC50/IC50 values for direct PPAR-γ activation or NF-κB inhibition are not readily available in the reviewed literature. Effects are reported as dose-dependent. | [1] |
| Rosiglitazone | PPAR-γ (Agonist) | Directly binds to and activates PPAR-γ. | EC50 = 60 nM | Tocris Bioscience |
| Parthenolide | NF-κB (Inhibitor) | Directly inhibits the IκB kinase (IKK) complex, preventing NF-κB activation. | IC50 = 1.091-2.620 μM for cytokine expression | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are transiently co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound, Parthenolide) for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for a defined duration (e.g., 6-8 hours).
-
Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control (vehicle-treated) cells.
PPAR-γ Transactivation Assay
This assay determines the ability of a compound to activate PPAR-γ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a stable cell line expressing a PPAR-γ reporter system) is cultured. Cells are co-transfected with an expression vector for PPAR-γ, a reporter plasmid containing a luciferase gene downstream of a PPAR-γ response element (PPRE), and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound, Rosiglitazone) for 24-48 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation of PPAR-γ is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated control cells.
Conclusion
The available evidence strongly supports that this compound exerts its anti-inflammatory effects primarily by upregulating the expression of PPAR-γ. This, in turn, leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. While direct quantitative comparisons of potency with specific PPAR-γ agonists or NF-κB inhibitors are currently limited by the lack of published EC50 or IC50 values for this compound, its demonstrated mechanism of action highlights it as a promising natural compound for the modulation of inflammatory responses. Further quantitative structure-activity relationship studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound from Cimicifugae rhizoma inhibits TNF-α-induced VCAM-1 but not ICAM-1expression through upregulation of PPAR-γ in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of PPAR Expression and Activity in Response to Polyphenolic Compounds in High Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 7,8-Didehydrocimigenol
Disclaimer: This document provides essential safety and logistical information for handling 7,8-Didehydrocimigenol based on general knowledge of related chemical compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. The recommendations below are based on the safety protocols for cycloartane triterpenoids and other potentially bioactive molecules.
Hazard Assessment
Due to the lack of specific toxicological data for this compound, a precautionary approach is mandatory. Compounds of the cycloartane triterpenoid class have been reported to exhibit biological activity, including cytotoxic effects. Based on the safety data for structurally related compounds, potential hazards may include:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Allergic Skin Reaction: May cause sensitization upon repeated contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Unknown Toxicity: The full toxicological profile is unknown. Long-term exposure effects have not been determined.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Full-length lab coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat or apron. | Work in a certified chemical fume hood. |
| Cell Culture/In Vitro Assays | Chemical splash goggles. | Nitrile or neoprene gloves. | Full-length lab coat. | Work in a certified biological safety cabinet (Class II). |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | Air-purifying respirator with appropriate cartridges. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
3.1. Preparation and Weighing
-
Designated Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Tare Weighing Vessel: Use a tared, sealed weighing vessel to minimize static and prevent dispersal of the powder.
-
Careful Transfer: Use a micro-spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust.
-
Immediate Sealing: Immediately seal the weighing vessel and the stock container after dispensing.
-
Surface Cleaning: Decontaminate the spatula and the weighing area immediately after use.
3.2. Solution Preparation
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Fume Hood: All solution preparation must be performed inside a certified chemical fume hood.
-
Controlled Addition: Add the solvent slowly to the vessel containing the weighed compound to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator within the fume hood to ensure the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
3.3. Experimental Use
-
Containment: For cell culture experiments, all manipulations should be carried out in a Class II biological safety cabinet.
-
Pipetting: Use filtered pipette tips to prevent aerosol contamination.
-
Incubation: If plates or flasks are removed from the hood for incubation, ensure they are securely sealed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with the compound with an appropriate solvent to remove residues. Collect the rinsate as hazardous waste.
-
Then, wash the glassware with a suitable laboratory detergent.
-
Consult your institution's EHS guidelines for specific instructions on hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill: Evacuate the area and contact your institution's EHS office immediately.
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
